tert-Butyl 4-acetyl-3-fluorobenzoate
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Overview
Description
tert-Butyl 4-acetyl-3-fluorobenzoate is an organic compound with the molecular formula C13H15FO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an acetyl group, and a fluorine atom on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-acetyl-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-acetyl-3-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the reaction of 4-acetyl-3-fluorobenzoyl chloride with tert-butyl alcohol under basic conditions .
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-acetyl-3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-acetyl-3-fluorobenzoic acid.
Reduction: 4-(1-hydroxyethyl)-3-fluorobenzoate.
Substitution: Compounds where the fluorine atom is replaced by another functional group.
Scientific Research Applications
tert-Butyl 4-acetyl-3-fluorobenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetyl-3-fluorobenzoate involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-fluorobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
tert-Butyl 4-acetylbenzoate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness
tert-Butyl 4-acetyl-3-fluorobenzoate is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 4-acetyl-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYHETQXGXTKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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